molecular formula C13H17NO3 B2589948 8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one CAS No. 2089258-47-7

8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one

Cat. No. B2589948
CAS RN: 2089258-47-7
M. Wt: 235.283
InChI Key: JMDATMZVJJFUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one” is a chemical compound with the CAS Number: 2089258-47-7 . It has a molecular weight of 235.28 . The IUPAC name for this compound is 8,9-dimethoxy-3,4,5,6-tetrahydrobenzo[b]azocin-2(1H)-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO3/c1-16-11-7-9-5-3-4-6-13(15)14-10(9)8-12(11)17-2/h7-8H,3-6H2,1-2H3,(H,14,15) . This code provides a unique representation of the molecule’s structure. For a detailed molecular structure analysis, it’s recommended to use specialized software or databases.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to a specialized chemical database.

Scientific Research Applications

Synthesis of Tetrahydroisoquinoline Derivatives

This compound is utilized in the synthesis of tetrahydroisoquinoline (THIQ) derivatives . THIQs are significant in medicinal chemistry due to their broad-spectrum biological activity. They serve as ‘privileged scaffolds’ for designing biologically active derivatives for drug development, including anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds .

Building Blocks for Natural Products

The compound’s structure makes it a valuable building block for the synthesis of natural products. Its molecular framework is conducive to creating complex molecular architectures found in various natural substances .

Pharmaceutical Synthesis

8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one: is a potential precursor in the synthesis of pharmaceuticals. Its structure can be modified to produce optically pure forms of tetrahydroisoquinoline carboxylic acids, which are important in the pharmaceutical industry .

Influenza Virus Research

Derivatives of this compound have been synthesized and evaluated as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain. This highlights its role in antiviral research and potential therapeutic applications .

Parkinson’s Disease Treatment

The compound’s derivatives are being explored for their use in treating Parkinson’s disease. For example, dihydroxy-tetrahydroisoquinoline derivatives have been identified as peripheral catechol-O-methyltransferase inhibitors, which are relevant in Parkinson’s disease management .

Chemical Synthesis Methodology

It plays a role in the development of new chemical synthesis methodologies. For instance, it can be involved in diastereoselective synthesis processes, which are crucial for creating specific stereoisomers of a compound necessary for certain pharmaceutical applications .

Safety And Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

8,9-dimethoxy-3,4,5,6-tetrahydro-1H-1-benzazocin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-11-7-9-5-3-4-6-13(15)14-10(9)8-12(11)17-2/h7-8H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDATMZVJJFUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCCCC(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-Dimethoxy-1,2,3,4,5,6-hexahydro-1-benzazocin-2-one

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